

Spectroscopic Analysis of 4-Phenoxyphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenoxyphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key spectroscopic data for **4-Phenoxyphenylboronic acid**, an important building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The guide includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a comparison with a structurally similar alternative, 4-methoxyphenylboronic acid. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to support researchers in their analytical endeavors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Phenoxyphenylboronic acid** and 4-methoxyphenylboronic acid, facilitating a clear comparison of their structural features.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
4-Phenoxyphenylboronic acid	D ₂ O	7.75 (d, 2H), 7.41 (t, 2H), 7.22 (t, 1H), 7.08 (m, 4H)[1]
4-Methoxyphenylboronic acid	CDCl ₃	7.97 (d, 2H), 6.88 (d, 2H), 3.82 (s, 3H)

Note: The broad signal for the B(OH)₂ protons is often not observed or can be exchanged with D₂O.

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
4-Phenoxyphenylboronic acid	D ₂ O	160.8, 156.1, 137.3, 130.4, 125.2, 120.3, 118.2[2]
4-Methoxyphenylboronic acid	CDCl ₃	162.5, 137.0, 113.3, 55.2[3]

Table 3: IR Spectroscopy Data

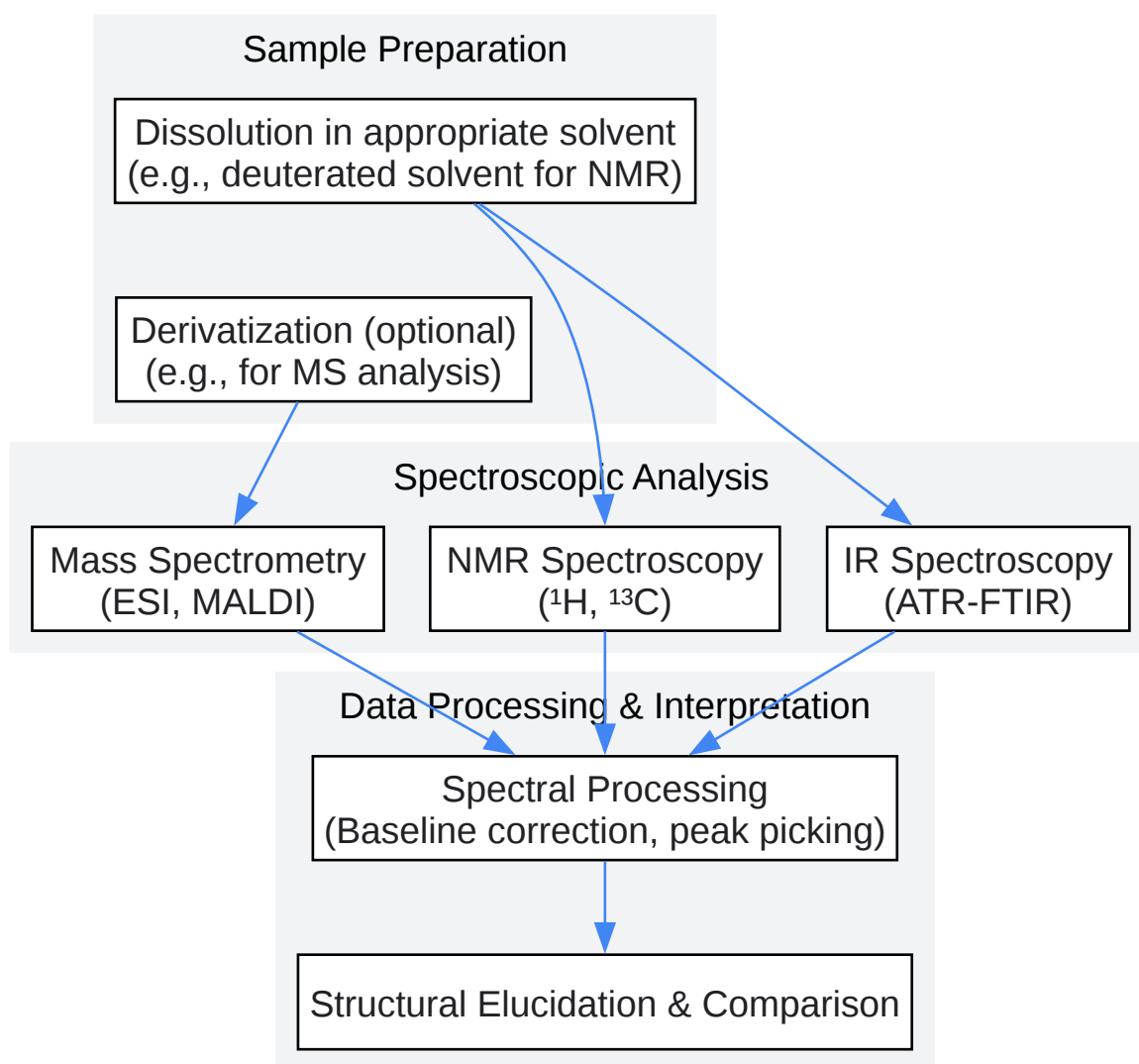
Compound	Technique	Key Absorption Bands (cm ⁻¹)
4-Phenoxyphenylboronic acid	ATR	~3300 (O-H stretch, broad), ~1600 (C=C stretch, aromatic), ~1350 (B-O stretch), ~1240 (C-O-C stretch)[4]
4-Methoxyphenylboronic acid	ATR	~3300 (O-H stretch, broad), ~1600 (C=C stretch, aromatic), ~1350 (B-O stretch), ~1250 (C-O-C stretch)[3]

Table 4: Mass Spectrometry Data

Compound	Ionization Method	Molecular Weight (g/mol)	Observed m/z
4-Phenoxyphenylboronic acid	ESI/MALDI	214.02[5]	[M-H] ⁻ , [M+Na] ⁺ , or adducts with matrix/solvent are commonly observed. Boronic acids can dehydrate to form boroxines (cyclic trimers), which may also be detected.[6]
4-Methoxyphenylboronic acid	ESI/MALDI	151.96	Similar to 4-phenoxyphenylboronic acid, with the potential for boroxine formation.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **4-Phenoxyphenylboronic acid**.



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